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Compound of Interest

methyl (2S)-aziridine-2-
Compound Name:
carboxylate

Cat. No.: B1588800

Methyl (2S)-aziridine-2-carboxylate is a functionally rich, chiral molecule of significant interest
to researchers in synthetic chemistry, drug discovery, and materials science. As a derivative of
aziridine, the simplest saturated N-heterocycle, it possesses a highly strained three-membered
ring. This ring strain endows the molecule with unique reactivity, making it an excellent
electrophilic building block for the stereoselective synthesis of complex nitrogen-containing
molecules, including non-canonical amino acids, alkaloids, and pharmaceutical intermediates.
[1][2] The presence of a stereocenter at the C2 position and a versatile methyl ester
functionality further enhances its utility as a chiral precursor.

This guide provides a comprehensive overview of the core physical properties of methyl (2S)-
aziridine-2-carboxylate. Understanding these characteristics is paramount for its effective
storage, handling, and application in experimental workflows. We will move beyond a simple
tabulation of data to explore the causality behind these properties and provide validated
protocols for their empirical determination, ensuring both scientific integrity and practical utility
for the research scientist.

Compound Identification and Core Attributes

Accurate identification is the foundation of any chemical study. The fundamental identifiers and
attributes for methyl (2S)-aziridine-2-carboxylate are summarized below. It is crucial to
distinguish between the specific (2S)-enantiomer and the racemic mixture, as they possess
different CAS Registry Numbers and optical properties.
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Property Value Source(s)
methyl (2S)-aziridine-2-

IUPAC Name [3]
carboxylate
(S)-Methyl aziridine-2-

Synonyms [3]

carboxylate, H-L-Azi-OMe

CAS Registry Number 75154-69-7 [3]
Molecular Formula CaH7NO2 [3114]
Molecular Weight 101.11 g/mol [31[4]I5]
Exact Mass 101.047678466 Da [3]

Chemical Structure

(See Figure 1)

Figure 1: Chemical Structure of Methyl (2S)-aziridine-2-carboxylate
A 2D representation highlighting the stereocenter.

Physicochemical Properties

The bulk physical properties dictate the state and behavior of the compound under various

conditions. Methyl aziridine-2-carboxylate is a liquid at standard temperature and pressure.[4]
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Property

Value

Comments &
L Source(s)
Significance

Appearance

Colorless to light
orangelyellow clear

liquid

Color may indicate the
presence of stabilizer
[41[5][6]

or minor degradation

products.

Boiling Point

143 °C

Measured at

atmospheric pressure.

This relatively high

boiling point for a [4]16]
small molecule is due

to hydrogen bonding

via the N-H group.

Density

1.12 g/mL (at 20 °C)

Denser than water.
Important for

calculations involving [4]
volume-to-mass

conversions.

Refractive Index
(n29/D)

1.44

A measure of how

light propagates

through the liquid; [41[6]
useful for purity

assessment.

Computed XLogP3

The negative value
suggests a degree of
hydrophilicity,

consistent with the 3]
polar ester and N-H

functionalities.

Solubility

No quantitative data

available

Expected to be
soluble in polar
organic solvents (e.qg.,
alcohols, THF,
CH2Clz, ethyl acetate)
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and possess some
water solubility due to
its polar nature and
hydrogen bonding
capability.

Chirality and Optical Activity

As the (2S)-enantiomer, the most defining physical property of this compound is its ability to
rotate plane-polarized light, a phenomenon known as optical activity. The specific rotation, [a],
is a characteristic value for a chiral compound under defined conditions (temperature,
wavelength, solvent, and concentration).

While specific rotation values are published for N-protected derivatives like Methyl (S)-(-)-N-Z-
aziridine-2-carboxylate ([0]2°/D = -25° in toluene), the value for the parent N-H compound is not
readily available in the surveyed literature.[7][8] Its empirical determination is therefore a critical
step in verifying the enantiomeric purity of a synthesized or purchased batch. A negative sign
would indicate levorotatory behavior under the measurement conditions, while a positive sign
would indicate dextrorotatory behavior.

Causality: The non-superimposable mirror-image structure of the (2S)-enantiomer interacts
with plane-polarized light in a unique way, causing the plane of light to rotate. The magnitude
and direction of this rotation are exquisitely sensitive to the three-dimensional arrangement of
atoms around the chiral center.

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecular structure.

Infrared (IR) Spectroscopy

A study of methyl aziridine-2-carboxylate isolated in a low-temperature matrix has provided
insight into its vibrational modes.[9] The key expected absorption bands in a standard IR
spectrum (e.g., neat liquid film) would be:

e N-H Stretch: A moderate to weak band around 3300-3400 cm~1. The exact position and
shape can be influenced by hydrogen bonding.
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e C-H Stretch: Bands just below 3000 cm~? (aliphatic C-H) and within the aziridine ring.

e C=0 Stretch (Ester): A strong, sharp absorption band typically in the range of 1735-1750
cm~1, This is one of the most prominent peaks in the spectrum.[10]

e C-O Stretch (Ester): A strong band in the 1150-1250 cm~1 region.

e N-H Bend: A band of variable intensity around 1600 cm~1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the connectivity and stereochemistry of the
molecule.

e 1H NMR: The proton spectrum is expected to show distinct signals for the aziridine ring
protons and the methyl ester protons. The three protons on the strained ring (one on C2, two
on C3) will form a complex AMX or ABX spin system, with characteristic coupling constants
(J-values) that can help confirm the structure.

o -OCHs: A sharp singlet at ~3.7 ppm.

o Hon C2: A multiplet (likely a doublet of doublets) coupled to the two diastereotopic protons
on C3.

o H's on C3: Two separate multiplets, each coupled to the H on C2 and geminally to each
other.

o N-H: A broad singlet whose chemical shift is concentration and solvent-dependent.
e 13C NMR: The carbon spectrum will be simple, showing four distinct signals:

o C=0 (Ester): ~170-175 ppm.

[e]

-OCHs: ~52 ppm.

o

C2 (Aziridine): ~30-40 ppm (shielded due to ring strain).

[¢]

C3 (Aziridine): ~25-35 ppm (shielded due to ring strain).
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Mass Spectrometry (MS)

In mass spectrometry, the molecule will be ionized and fragmented.

e Molecular lon (M+): A peak corresponding to the molecular weight (m/z = 101) should be
observable, especially with soft ionization techniques like electrospray ionization (ESI).

e Fragmentation: Common fragmentation pathways would include the loss of the methoxy
group (-OCHs, m/z = 31) to give a fragment at m/z = 70, or loss of the entire carbomethoxy
group (-COOCHs, m/z = 59) to give a fragment at m/z = 42.

Stability and Handling Considerations

The high reactivity of the aziridine ring, while synthetically useful, also implies inherent
instability.[11]

Ring Strain: The molecule is susceptible to ring-opening reactions, which can be initiated by
acids, bases, or nucleophiles.[1]

» Polymerization: Under certain conditions (e.g., heat or acid catalysis), aziridines can undergo
polymerization.

o Stabilization: Commercial samples are often stabilized with a radical inhibitor like
hydroquinone (HQ).[4][5] This is done to prevent polymerization initiated by trace impurities
or light.

» Storage: The compound should be stored under refrigeration (0-10 °C) in a tightly sealed
container, protected from heat and light, to minimize degradation and polymerization.[4][6]

Experimental Protocols for Property Verification

The following protocols are designed as self-validating systems for an organic chemistry lab,
providing the rationale behind each step.

Workflow for Physical Property Characterization
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Sample Preparation & Purity Check
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A generalized workflow for the physical characterization of a liquid sample.
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Protocol 1: Determination of Specific Rotation [a]

o Objective: To measure the specific rotation of methyl (2S)-aziridine-2-carboxylate to
confirm its enantiomeric identity and estimate its purity.

o Expertise: This method relies on the precise measurement of the angle of rotation of plane-
polarized light. The choice of solvent is critical, as it can influence the magnitude and even
the sign of the rotation. A non-racemizing, transparent solvent in which the sample is highly
soluble should be used. High-purity methanol or ethanol are common choices.

» Methodology:

o Solution Preparation: Accurately weigh approximately 100 mg (0.1 g) of the compound
(mass m) into a 10 mL volumetric flask. Dissolve the sample in a suitable spectroscopic
grade solvent (e.g., methanol) and fill to the mark. This gives the concentration c in g/mL.

o Instrument Calibration: Calibrate the polarimeter at the sodium D-line (A = 589 nm) and a
controlled temperature (T = 20 °C) using a blank cell filled with the pure solvent. The
reading should be zero.

o Sample Measurement: Rinse and fill the polarimeter cell (of known path length |, typically
1 dm) with the prepared solution, ensuring no air bubbles are present.

o Data Acquisition: Record the observed angle of rotation, a. Take at least three readings
and calculate the average.

o Calculation: Calculate the specific rotation using the formula: [a]"A =a /(I x ¢)

» Where: [0] is the specific rotation, T is the temperature, A is the wavelength, a is the
observed rotation, | is the path length in dm, and c is the concentration in g/mL.

e Trustworthiness: The protocol is self-validating by running a blank to zero the instrument.
The result should be compared against a known standard or a previously characterized
batch if available. Consistency across multiple measurements ensures precision.

Protocol 2: Determination of Boiling Point (Microscale)

o Objective: To accurately determine the boiling point of a small sample of the liquid.
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o Expertise: A microscale method is chosen to conserve the valuable sample. The principle
relies on matching the vapor pressure of the liquid with the external atmospheric pressure.

e Methodology:

o Apparatus Setup: Place a small amount (0.5 mL) of the liquid into a small-diameter test
tube (Thiele tube or similar).

o Capillary Inversion: Take a melting point capillary tube, seal one end, and place it, open-
end down, into the test tube containing the sample.

o Heating: Gently heat the apparatus in an oil bath fitted with a thermometer.

o Observation: As the liquid heats, a stream of bubbles will emerge from the inverted
capillary. This occurs as the trapped air expands and is replaced by the sample's vapor.

o Equilibrium Point: Continue heating until a steady and rapid stream of bubbles is
observed. Then, turn off the heat and allow the apparatus to cool slowly.

o Boiling Point Reading: The boiling point is the temperature at which the stream of bubbles
just ceases and the liquid just begins to enter the capillary tube. At this moment, the vapor
pressure inside the capillary equals the external atmospheric pressure.

o Pressure Correction: Record the atmospheric pressure. If it is not 760 mmHg, a pressure
correction may be necessary for comparison with literature values.

o Trustworthiness: This method is validated by the clear physical phenomenon observed. The
transition from bubbling to liquid re-entry is a sharp, reproducible endpoint corresponding to
the boiling point at the measured atmospheric pressure.

References

e Alvernhe, G., et al. (1989). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC
ESTERS. University of Nijmegen. Retrieved from [Link][12]

« National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for
CID 10329257, Methyl (2S)-aziridine-2-carboxylate. Retrieved from [Link][3]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://repository.ubn.ru.nl/handle/2066/123019
https://repository.ubn.ru.nl/bitstream/handle/2066/30085/mmubn000001_125236069.pdf
https://www.benchchem.com/product/b1588800?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2S-aziridine-2-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-_2S_-aziridine-2-carboxylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

LookChem. (n.d.). Cas 151526-74-8, methyl aziridine-2-carboxylate. Retrieved from [Link]

Padwa, A., & Murphree, S. S. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring
opening, and ring expansion. HETEROCYCLES, 85(12), 2839-2871. Retrieved from [Link][1]

Di Benedetto, A., et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via
Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. Retrieved from [Link][2]

Araujo-Andrade, C., et al. (2012). Infrared spectra and UV-induced photochemistry of methyl
aziridine-2-carboxylate isolated in argon and xenon matrices. Journal of Molecular Structure,
1025, 139-148. Retrieved from [Link][9]

Al-Zoubi, R. M., & Marion, O. (2020). Synthesis and applications of methyleneaziridines.
RSC Advances, 10(64), 39229-39250. Retrieved from [Link][11]

911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]
[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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